molecular formula C28H29N3O5 B254974 1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Katalognummer B254974
Molekulargewicht: 487.5 g/mol
InChI-Schlüssel: RRTGACPWMCYVEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione, also known as CEP-1347, is a potent inhibitor of c-Jun N-terminal kinase (JNK) that has been extensively studied for its potential applications in the treatment of various diseases.

Wirkmechanismus

1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a potent inhibitor of JNK, which is a member of the mitogen-activated protein kinase (MAPK) family. JNK is activated by a variety of stress stimuli and plays a critical role in regulating cell death and survival. 1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione inhibits JNK-mediated cell death by preventing the phosphorylation of c-Jun, a transcription factor that regulates the expression of genes involved in cell death.
Biochemical and Physiological Effects:
1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease by inhibiting JNK-mediated cell death. In addition, 1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been shown to reduce infarct size in animal models of stroke by inhibiting JNK-mediated apoptosis. 1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has also been shown to have anti-tumor effects in various cancer cell lines by inducing apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a potent and specific inhibitor of JNK, which makes it a valuable tool for studying the role of JNK in various cellular processes. However, 1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has some limitations for lab experiments. It is a relatively large and complex molecule, which makes it difficult to synthesize and purify. In addition, 1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has poor solubility in aqueous solutions, which can limit its use in some experiments.

Zukünftige Richtungen

There are several future directions for the research on 1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione. One direction is to further investigate its potential applications in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, stroke, and cancer. Another direction is to develop more potent and selective inhibitors of JNK based on the structure of 1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione. Finally, it would be interesting to explore the potential use of 1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione as a tool for studying the role of JNK in various cellular processes.

Synthesemethoden

The synthesis of 1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves the reaction of 3,4-dimethoxybenzaldehyde with 3,4-dimethoxyphenethylamine to form the corresponding imine. This imine is then reduced to the corresponding amine using sodium borohydride. The resulting amine is reacted with 8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione in the presence of acetic anhydride to form 1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione.

Wissenschaftliche Forschungsanwendungen

1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been extensively studied for its potential applications in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, stroke, and cancer. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease by inhibiting JNK-mediated cell death. 1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has also been shown to reduce infarct size in animal models of stroke by inhibiting JNK-mediated apoptosis. In addition, 1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been shown to have anti-tumor effects in various cancer cell lines by inducing apoptosis.

Eigenschaften

Produktname

1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Molekularformel

C28H29N3O5

Molekulargewicht

487.5 g/mol

IUPAC-Name

1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione

InChI

InChI=1S/C28H29N3O5/c1-28(2)13-18-23(19(32)14-28)22(17-10-11-20(35-3)21(12-17)36-4)24-25(29-18)31(27(34)30-26(24)33)15-16-8-6-5-7-9-16/h5-12,22,29H,13-15H2,1-4H3,(H,30,33,34)

InChI-Schlüssel

RRTGACPWMCYVEX-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)CC4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC)C(=O)C1)C

Kanonische SMILES

CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)CC4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC)C(=O)C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.